3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRWQHZTBMDOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257087 |

Source

|

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290832-31-4 |

Source

|

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290832-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic Acid

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built. The compound this compound represents a class of indole derivatives that are of significant interest due to their prevalence as scaffolds in medicinal chemistry.[1] This guide provides a comprehensive, multi-technique spectroscopic framework for the structural elucidation of this specific molecule. It is designed for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the analytical process. Herein, we move beyond rote procedure to explain the causality behind our analytical choices, ensuring a self-validating and trustworthy characterization workflow.

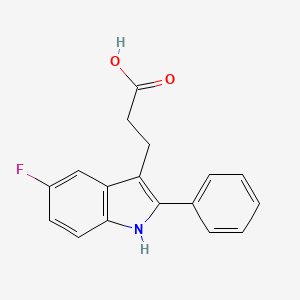

The molecular structure of the target compound is depicted below.

Caption: Molecular Structure of the Target Analyte.

Part 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry (MS) serves as our initial checkpoint, providing the molecular weight and crucial fragmentation data that offer the first pieces of the structural puzzle. We employ electrospray ionization (ESI) due to its soft ionization nature, which is ideal for preserving the molecular ion of moderately complex organic molecules like our target compound.

Expertise & Causality: Predicting Fragmentation

The indole nucleus has characteristic fragmentation patterns. The most common cleavage occurs at the C3 position, leading to the loss of the substituent. For indole-3-propanoic acid, this results in a stable indolyl-methyl cation fragment at m/z 130.[2][3] For our analyte, we predict this fundamental cleavage will persist, but the fragment masses will be modified by the 5-fluoro and 2-phenyl substituents. The primary fragmentation is the loss of the propanoic acid side chain via cleavage of the Cα-Cβ bond, a process known as McLafferty rearrangement, or simple benzylic cleavage.

The predicted fragmentation pathway is outlined below.

Caption: Predicted ESI-MS Fragmentation Pathway.

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Parameters (Positive Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform MS/MS analysis on the parent ion (m/z 284.1) to confirm the proposed fragments.

Trustworthiness: Data Validation Table

Summarizing the expected mass data provides a clear checklist for validating the experimental results. The molecular formula is C₁₇H₁₄FNO₂.[4]

| Ion/Fragment Description | Predicted m/z ([M+H]⁺) | Predicted m/z ([M-H]⁻) |

| Molecular Ion | 284.1081 | 282.0936 |

| Fragment 1 (Loss of propanoic acid) | 211.0917 | - |

| Fragment 2 (Indolyl-methyl cation) | 224.0815 | - |

Part 2: Infrared Spectroscopy - Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration.

Expertise & Causality: Interpreting the Spectrum

For our target molecule, the spectrum will be dominated by two highly characteristic features of the carboxylic acid group:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹. Its breadth is a direct result of intermolecular hydrogen bonding between carboxylic acid dimers.[5][6][7]

-

C=O Stretch: A strong, sharp absorption band typically between 1710-1760 cm⁻¹.[5]

Other key expected absorptions include the indole N-H stretch, which will appear as a sharper peak around 3300-3400 cm⁻¹, potentially superimposed on the broad O-H band. Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain will appear just below 3000 cm⁻¹. The C-F bond will produce a strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Trustworthiness: Data Validation Table

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Appearance |

| ~3400 | Indole N-H | Stretch | Sharp, Medium |

| 2500-3300 | Carboxylic Acid O-H | Stretch | Very Broad, Strong |

| >3000 | Aromatic C-H | Stretch | Sharp, Medium |

| <3000 | Aliphatic C-H | Stretch | Sharp, Medium |

| ~1710 | Carboxylic Acid C=O | Stretch | Strong, Sharp |

| 1450-1600 | Aromatic C=C | Stretch | Medium to Strong |

| 1000-1400 | Aryl C-F | Stretch | Strong |

Part 3: Nuclear Magnetic Resonance - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the entire carbon-hydrogen framework and probe the electronic environment of the fluorine atom.

Expertise & Causality: Predicting Chemical Shifts and Couplings

¹H NMR:

-

Labile Protons: The carboxylic acid proton (O-H) and the indole proton (N-H) will appear as broad singlets far downfield (typically >10 ppm), and their signals will disappear upon addition of a D₂O shake, confirming their identity.

-

Aromatic Region (6.5-8.0 ppm): This region will be complex. The five protons of the 2-phenyl group will likely appear as one or more multiplets. The three protons on the indole ring (H4, H6, H7) will show splitting from each other and, crucially, from the fluorine at C5. H4 and H6 will appear as doublet of doublets due to coupling with their adjacent proton and the fluorine atom.

-

Aliphatic Region (2.5-3.5 ppm): The propanoic acid chain will give rise to two signals, each integrating to 2 protons. These will appear as two distinct triplets, a classic A₂B₂ system, due to coupling with each other. The methylene group adjacent to the indole ring (Cα) will be further downfield than the one adjacent to the carbonyl group (Cβ).

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbon will be the most deshielded signal, appearing above 170 ppm.[8]

-

Aromatic Carbons: Multiple signals will be present in the 100-150 ppm range. The carbon directly bonded to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240 Hz). The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).

-

Aliphatic Carbons: Two signals are expected in the 20-40 ppm range for the propanoic acid chain.

¹⁹F NMR:

-

This spectrum will provide a single, clean signal. The chemical shift is highly sensitive to the electronic environment.[9] For a fluorine on an aromatic ring, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[10]

Protocol: Multi-Nuclear NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is an excellent choice as it solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton broadband decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans to achieve adequate signal-to-noise.

-

¹⁹F NMR: Acquire with proton decoupling. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.

-

2D NMR (COSY & HSQC): Acquire standard COSY and HSQC experiments to confirm ¹H-¹H couplings and ¹H-¹³C one-bond correlations, respectively. This is critical for unambiguous assignment of all signals.

-

Trustworthiness: Predicted NMR Data Summary

Table 3.1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| COOH | >12.0 | broad s | 1H |

| Indole N-H | ~11.0 | broad s | 1H |

| Phenyl-H & Indole H-7, H-4 | 7.0 - 8.0 | m | 7H |

| Indole H-6 | 6.8 - 7.2 | dd | 1H |

| -CH₂- (adjacent to indole) | ~3.1 | t | 2H |

| -CH₂- (adjacent to COOH) | ~2.7 | t | 2H |

Table 3.2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Key Feature |

|---|---|---|

| C =O | >172 | Carbonyl |

| C -F | 155-160 | Doublet, large ¹JCF |

| Aromatic/Indole C | 105-140 | Multiple signals |

| C H₂ (adjacent to indole) | ~30-35 | Aliphatic |

| C H₂ (adjacent to COOH) | ~20-25 | Aliphatic |

Part 4: Integrated Analysis Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of these orthogonal techniques. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.

Caption: Integrated Spectroscopic Confirmation Workflow.

Conclusion

The described workflow, combining high-resolution mass spectrometry, infrared spectroscopy, and multi-nuclear NMR, provides an authoritative and robust methodology for the complete structural characterization of this compound. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive evidence for the key functional groups. Finally, one- and two-dimensional NMR experiments reveal the precise atomic connectivity, leaving no ambiguity as to the compound's identity and purity. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in the demanding pipeline of drug discovery and development.

References

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link][11]

-

Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. Available at: [Link][12]

-

Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link][13]

-

NIST. (n.d.). 1H-Indole-3-propanoic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link][2]

-

PubChem. (n.d.). 1H-Indole-3-propanoic acid. National Center for Biotechnology Information. Available at: [Link][3]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link][5]

-

TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Available at: [Link][6]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link][7]

-

Lu, G. J., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 455–467. Available at: [Link][10]

-

Gerig, J.T. (2001). Fluorine NMR. eMagRes. Available at: [Link][9]

-

O'Yang, C., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8049-8067. Available at: [Link][1]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link][8]

Sources

- 1. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Indole-3-propanoic acid [webbook.nist.gov]

- 3. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C17H14FNO2) [pubchemlite.lcsb.uni.lu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. tutorchase.com [tutorchase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. biophysics.org [biophysics.org]

- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

Unveiling the Molecular Architecture: A Guide to the Crystal Structure Determination of Substituted Indolepropanoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Model

Substituted indolepropanoic acids represent a vital class of molecules, acting as crucial precursors and active agents in pharmaceuticals and agrochemicals. Their biological activity, governed by the principles of molecular recognition, is intrinsically linked to their three-dimensional structure. Understanding this structure—the precise arrangement of atoms, the subtle interplay of intermolecular forces, and the resulting crystal packing—is paramount for rational drug design, polymorphism screening, and intellectual property protection.

This guide provides a comprehensive walkthrough of the process of single-crystal X-ray diffraction (SC-XRD), the definitive method for determining molecular structure. We will move beyond a simple recitation of steps to explore the causality behind each experimental choice. The narrative is structured to serve as a self-validating system, where each stage builds upon the rigorously established quality of the previous one, ensuring the final structural model is not just a possibility, but a chemically and physically validated reality.

Part 1: The Genesis of Structure - The Art and Science of Single Crystal Growth

The journey to a crystal structure begins not at the diffractometer, but in the crystallization vessel. The quality of the final structural model is fundamentally limited by the quality of the single crystal from which the data is collected. A well-ordered, single crystal of sufficient size (ideally 30-300 microns) and free of defects is the prerequisite for obtaining strong, sharp diffraction.[1][2] Poor quality crystals, such as those that are twinned, cracked, or too small, will yield weak and ambiguous diffraction data, often rendering the structure unsolvable.[3]

Causality in Crystallization: Choosing the Right Path

The goal of crystallization is to guide molecules to assemble slowly and methodically into a perfectly repeating three-dimensional lattice. This is achieved by gradually decreasing the solubility of the compound in a solvent system, forcing it out of solution in an ordered, rather than amorphous, state. The choice of method is dictated by the compound's properties, including its solubility, stability, and the quantity available.

-

Slow Evaporation: The simplest technique, where the solvent is allowed to evaporate slowly from a saturated solution. While straightforward, it offers less control and can sometimes lead to rapid crystal formation at the end, potentially compromising quality.[4]

-

Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[4] It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the compound's solution gradually reduces solubility, promoting slow, controlled crystal growth.[5]

-

Solvent Layering: This technique involves carefully layering a less dense "poor" solvent on top of a denser solution of the compound in a "good" solvent. Crystallization occurs at the interface as the solvents slowly mix.[4]

The polarity of the solvent and the presence of specific functional groups on the indolepropanoic acid can significantly influence intermolecular interactions like hydrogen bonding and π-π stacking, thereby affecting the final crystal packing and even the crystal's shape (habit).[6][7][8]

Figure 1: Decision workflow for selecting an appropriate crystallization method.

Field-Proven Protocol: Vapor Diffusion for a Substituted Indolepropanoic Acid

-

Preparation: In a small, clean glass vial (e.g., 0.5 mL), dissolve 2-5 mg of the purified indolepropanoic acid in the minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) to achieve full dissolution. This is the "inner vial."

-

Reservoir Setup: In a larger vial or beaker (e.g., 20 mL), add 1-2 mL of a "poor," volatile solvent (e.g., hexane or pentane). This is the "outer vial."

-

Assembly: Carefully place the open inner vial inside the outer vial, ensuring the liquid levels are not at risk of mixing.

-

Sealing: Seal the outer vial tightly with a cap or paraffin film. This creates a closed system where solvent vapors can equilibrate.

-

Incubation: Place the sealed system in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

-

Monitoring: Observe the setup daily without disturbing it. High-quality crystals should appear over several days to a week as the poor solvent's vapor slowly diffuses into the inner vial, reducing the compound's solubility.

Part 2: Interrogating the Crystal - Single-Crystal X-ray Diffraction (SC-XRD)

With a suitable crystal in hand, we can proceed to the data acquisition phase. SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][9] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which describes how X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in parallel planes within the crystal lattice.[9] The spacing between these planes (d) dictates the angle (θ) at which constructive interference—a diffraction spot—occurs. By rotating the crystal and measuring the position and intensity of thousands of these diffracted spots, we can reconstruct a map of the electron density throughout the unit cell.

The Modern Diffractometer: A Three-Part System

A contemporary single-crystal diffractometer consists of three core components[9]:

-

X-ray Source: Generates a monochromatic beam of X-rays, typically using a rotating anode or a microfocus source.

-

Goniometer: Precisely orients the crystal in the X-ray beam. Modern systems use multi-axis goniometers (e.g., Kappa geometry) to rotate the crystal to almost any orientation.[9]

-

Detector: A sensitive area detector (e.g., CCD or CMOS) that captures the positions and intensities of the diffracted X-rays.

Experimental Workflow: From Crystal to Reflection File

Figure 2: The experimental workflow for single-crystal X-ray diffraction data acquisition.

Protocol: A Typical Data Collection Sequence

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and reduce atomic thermal motion.[2]

-

Centering: The mounted crystal is centered in the X-ray beam using an automated or manual procedure.

-

Indexing: A few initial diffraction images are collected. The software analyzes the positions of the first few dozen reflections to determine the crystal's unit cell parameters and orientation matrix.

-

Data Collection: Based on the determined crystal system and unit cell, the software (e.g., Bruker's APEX or Rigaku's CrysAlisPro) calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[10] The goniometer then rotates the crystal through a series of scans while the detector records the diffraction patterns.

-

Data Reduction: After collection, the raw image files are processed. This involves:

-

Integration: Calculating the intensity of each individual reflection spot.

-

Scaling: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay).

-

Merging: Averaging the intensities of symmetry-equivalent reflections to produce the final file of unique reflections.

-

Data Quality: A Self-Validating System

The quality of the data reduction process is assessed by several key metrics. These statistics provide the first layer of validation, indicating whether the collected data is reliable enough for structure solution.

| Metric | Typical Value (Good Data) | Significance |

| Completeness | > 99% | The percentage of the theoretically observable unique reflections that were actually measured. |

| Redundancy | > 3 | The average number of times each unique reflection was measured. Higher is better for accurate scaling. |

| R(int) | < 0.05 | The merging R-factor, indicating the agreement between symmetry-equivalent reflections. Lower is better. |

| I/σ(I) | > 10 | The mean signal-to-noise ratio. Higher values indicate stronger diffraction and more reliable data. |

Part 3: Decoding the Pattern - Structure Solution, Refinement, and Validation

This final phase is the computational heart of crystallography, where the abstract list of reflection intensities is transformed into a precise 3D atomic model.

The Phase Problem and Structure Solution

The diffraction experiment provides the intensities (related to the square of the structure factor amplitude, |F|), but the crucial phase information for each reflection is lost. For small molecules like indolepropanoic acids, this "phase problem" is typically solved using Direct Methods . This powerful technique leverages statistical relationships between the intensities of strong reflections to directly estimate the initial phases. Software like SHELXS or SIR92 is highly effective for this purpose.[11] A successful solution yields an initial electron density map where the positions of most non-hydrogen atoms can be identified.

Iterative Refinement: Honing the Model

The initial model is an approximation. Least-squares refinement is the iterative process of adjusting the model's parameters (atomic coordinates, atomic displacement parameters) to improve the agreement between the structure factors calculated from the model (Fc) and those observed experimentally (Fo). This process minimizes a residual value, most commonly expressed by the R-factors.

-

R1: The conventional R-factor, a direct measure of the agreement between observed and calculated structure factor amplitudes. A value below 0.05 (5%) is generally considered good for publication.

-

wR2: A weighted R-factor based on F², which is statistically more robust and uses all reflection data.

Commonly used software for this process includes SHELXL, Olex2, and CRYSTALS.[11][12]

Validation: The Cornerstone of Trustworthiness

A low R-factor alone does not guarantee a correct structure.[13] The final and most critical step is rigorous validation, which interrogates the chemical and crystallographic sensibility of the model.[14] This is a self-validating check to catch potential errors.[3][15]

Key Validation Checks:

-

Difference Electron Density Map: After a successful refinement, the difference map (Fo - Fc) should be largely featureless. Significant peaks or holes can indicate missing atoms, incorrect atom assignments, or disorder.[13]

-

Geometric Analysis: Bond lengths, bond angles, and torsion angles must conform to established chemical standards.

-

Atomic Displacement Parameters (ADPs): These ellipsoids represent the thermal motion of atoms and should be of reasonable shape and size.

-

Symmetry Analysis: Tools like PLATON can check for missed or higher symmetry in the crystal, which would be a significant error in the model.[11][15]

The International Union of Crystallography (IUCr) provides an automated checkCIF service that generates a validation report, flagging potential issues as ALERTS that must be addressed by the crystallographer.[14]

Figure 3: The iterative cycle of crystallographic refinement and validation.

Final Data Presentation: The Crystallographic Information File (CIF)

The final, validated structure is reported in a standardized Crystallographic Information File (CIF). This file contains all essential information about the experiment and the final model.

| Parameter | Example Value (Hypothetical 5-Bromo-indolepropanoic acid) |

| Chemical Formula | C11 H10 Br N O2 |

| Formula Weight | 284.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.123(4), 15.456(7), 9.876(5) |

| α, β, γ (°) | 90, 105.12(3), 90 |

| Volume (ų) | 1195.1(10) |

| Z (Molecules/cell) | 4 |

| Final R1 [I > 2σ(I)] | 0.0351 |

| wR2 (all data) | 0.0875 |

| Goodness-of-Fit (S) | 1.054 |

| Largest diff. peak/hole (e Å⁻³) | 0.45 / -0.38 |

Conclusion: The Power of a Validated Structure

The determination of a crystal structure is a meticulous process that demands both experimental skill and computational rigor. Each step, from the patient cultivation of a single crystal to the final validation of the atomic model, serves as a critical checkpoint to ensure the integrity of the result. For researchers in drug development and materials science, the output of this process—a validated CIF—is not merely an academic curiosity. It is a precise molecular blueprint that enables a deeper understanding of structure-activity relationships, informs the design of next-generation molecules, and provides the definitive evidence required for patent claims and regulatory filings. By adhering to the principles of causality and self-validation outlined in this guide, scientists can confidently unlock the structural secrets held within their crystalline samples.

References

-

Validation of Experimental Crystal Structures. (2023). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Validation of protein crystal structures. (2000). Kleywegt, G.J. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249–265. [Link]

-

CRYSTALS - Chemical Crystallography. University of Oxford. [Link]

-

Structure validation in chemical crystallography. (2009). Spek, A.L. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

-

Crystallography Software. (2023). RCSB PDB. [Link]

-

Validation of Experimental Crystal Structures (PDF). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Validation of protein crystal structures. (2000). Kleywegt, G.J. PubMed. [Link]

-

PrimeX. Schrödinger. [Link]

-

Crystallographic software list. International Union of Crystallography (IUCr). [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? X-ray M Lab. [Link]

-

Phenix. Phenix Online. [Link]

-

Single Crystal X-ray Diffraction. University of York, Department of Chemistry. [Link]

-

Single-crystal X-ray Diffraction. (2007). Carleton College, Science Education Resource Center (SERC). [Link]

-

Single Crystal X-ray Diffractometers. Bruker. [Link]

- Crystallization process of tricyclic indole derivatives. (2014).

-

Structure and Morphology of Indole Analogue Crystals. (2020). Kubiak, K. et al. ACS Omega, 5(28), 17652–17664. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]

-

Guide for crystallization. École Polytechnique Fédérale de Lausanne (EPFL). [Link]

-

An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). (2018). Zhang, Y. et al. CrystEngComm, 20, 3628-3641. [Link]

-

Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012). Zheng, X. et al. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 550–553. [Link]

- Crystallization process of tricyclic indole derivatives. (2015).

-

Structure and Morphology of Indole Analogue Crystals. (2020). Kubiak, K. et al. PubMed Central. [Link]

-

3-Indolepropionic acid, 2TMS derivative. National Institute of Standards and Technology (NIST). [Link]

-

1H-Indole-3-propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2017). Al-Majid, A.M. et al. Molecules, 22(1), 125. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. unifr.ch [unifr.ch]

- 5. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 12. rcsb.org [rcsb.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. journals.iucr.org [journals.iucr.org]

- 15. ebi.ac.uk [ebi.ac.uk]

A Technical Guide to the In Silico Modeling and Conformational Analysis of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid

Abstract: The three-dimensional structure of a small molecule is intrinsically linked to its pharmacological activity. Understanding the accessible conformational space of a drug candidate is therefore a cornerstone of modern, rational drug design.[1] This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling and conformational analysis of the novel compound 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid. Acting as a detailed case study, this document will guide researchers, computational chemists, and drug development professionals through the process of generating a robust 3D model, performing quantum mechanical optimizations, and exploring the conformational landscape using molecular dynamics simulations. The methodologies detailed herein are grounded in established computational chemistry principles and are designed to provide actionable insights into the molecule's dynamic behavior, ultimately facilitating structure-activity relationship (SAR) studies and the design of more potent and selective therapeutics.[2]

Introduction to the Target Molecule

The subject of this guide is this compound, a substituted indole derivative. The indole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitutions on this core—a fluoro group at the 5-position, a phenyl group at the 2-position, and a propanoic acid chain at the 3-position—introduce specific electronic and steric properties, as well as significant conformational flexibility.

Molecular Structure and Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C17H14FNO2 | PubChem[3] |

| Molecular Weight | 283.3 g/mol | PubChem[3] |

| XLogP3 (Predicted) | 3.6 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 4 | PubChem |

The presence of four rotatable bonds in the propanoic acid chain and the phenyl group linkage indicates that the molecule can adopt a wide range of conformations. The primary objective of this guide is to computationally explore and characterize this conformational space.

Theoretical Foundations of Conformational Analysis

The biological activity of a drug is often dictated by its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows for optimal interaction with a biological target. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about its single bonds. These different arrangements, or conformers, exist at different potential energies. The goal of our in silico analysis is to identify the low-energy conformers, as these are the most likely to be present in a biological system and contribute to the molecule's activity.[1]

Our approach will be hierarchical, starting with an inexpensive method to generate an initial 3D structure and progressively moving to more computationally demanding, and thus more accurate, methods to refine the structure and sample its conformational space. This multi-step process ensures both efficiency and accuracy.[4]

The In Silico Modeling Workflow

A robust computational analysis follows a structured, multi-step protocol. Each step builds upon the last, providing a progressively more refined understanding of the molecule's properties. This self-validating system ensures that errors are not propagated and that the final results are reliable.

Step-by-Step Protocol: From 2D to 3D

Protocol 1: Initial 3D Structure Generation

-

Input: Obtain the canonical SMILES string for the molecule: C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O.[3]

-

Tool: Use an open-source cheminformatics toolkit such as RDKit in Python.

-

Action: Convert the SMILES string into an initial 3D conformation. The AllChem.EmbedMolecule() function in RDKit is suitable for this, as it generates a reasonable starting geometry.

-

Rationale: This initial step is computationally inexpensive and provides a necessary starting point for more accurate energy minimization. Without a 3D structure, quantum mechanical calculations cannot be performed.

Step-by-Step Protocol: Quantum Mechanical (QM) Optimization

Causality: The 3D structure from the previous step is a rough estimate. To obtain a chemically accurate, low-energy conformation, we must use quantum mechanics. QM methods explicitly model the electronic structure of the molecule, providing a highly accurate potential energy surface for geometry optimization.[5][6]

Protocol 2: DFT Geometry Optimization

-

Input: The 3D coordinates from Protocol 1.

-

Tool: A quantum chemistry software package like Gaussian, ORCA, or the open-source Psi4.[7]

-

Methodology:

-

Theory: Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size. The B3LYP functional is a robust and widely used choice.

-

Basis Set: The 6-31G* basis set is a standard choice that provides sufficient flexibility for accurate geometry.

-

Command: The calculation is run as a geometry optimization in the gas phase. The software will iteratively adjust atomic positions to find a minimum on the potential energy surface.[5][8]

-

-

Output: A highly accurate, optimized 3D structure of a single low-energy conformer and its electronic properties.

-

Validation: A true energy minimum is confirmed by performing a frequency calculation. The absence of imaginary frequencies indicates that the optimized structure is a stable point on the potential energy surface.

Step-by-Step Protocol: Force Field Parameterization

Causality: QM methods are too computationally expensive for exploring the vast conformational space of a flexible molecule, which requires simulating the molecule's movement over time.[9] For this, we use classical Molecular Mechanics (MM) and Molecular Dynamics (MD), which rely on a "force field." A force field is a set of parameters that describe the potential energy of the molecule. Since our target molecule is novel, it may not be fully described by standard force fields like GAFF2 (General Amber Force Field) or CGenFF (CHARMM General Force Field).[10][11] We must therefore generate custom parameters.

Protocol 3: Parameter Generation and Charge Calculation

-

Input: The QM-optimized geometry from Protocol 2.

-

Tool: Software such as Antechamber (for GAFF2) or the CHARMM-GUI/ParamChem server (for CGenFF). The Force Field Toolkit (ffTK) is another excellent option that streamlines this process.[7][10][11]

-

Methodology:

-

Atom Typing: The software first assigns atom types from the chosen force field to each atom in the molecule.

-

Missing Parameters: It identifies any bond, angle, or dihedral parameters that are not present in the standard force field library. These are typically estimated by analogy to similar chemical groups.

-

Charge Calculation: This is a critical step. The electrostatic potential (ESP) is calculated from the QM wavefunction. Then, algorithms like RESP (Restrained Electrostatic Potential) are used to fit atomic point charges to reproduce this QM electrostatic potential. This ensures the electrostatic interactions in the MM simulation are as accurate as possible.

-

-

Output: A complete topology and parameter file for the molecule, ready for use in an MD engine.

Step-by-Step Protocol: Molecular Dynamics (MD) Simulation

Causality: With a parameterized molecule, we can now simulate its dynamic behavior in a realistic environment. MD simulations solve Newton's equations of motion for every atom in the system, allowing us to observe how the molecule moves, rotates, and changes its conformation over time in response to thermal energy.[12] This provides a powerful method for sampling the conformational space.

Protocol 4: Solvated MD Simulation

-

Input: The force field parameter/topology file and the QM-optimized coordinates.

-

Tool: An MD engine such as GROMACS, AMBER, or OpenMM.

-

System Setup:

-

The molecule is placed in the center of a periodic box (e.g., a cube).

-

The box is filled with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's total charge.

-

-

Equilibration:

-

Minimization: The energy of the entire system (molecule + water + ions) is minimized to remove any steric clashes.

-

NVT Ensemble (Constant Volume, Temperature): The system is slowly heated to the target temperature (e.g., 300 K) while the volume is kept constant. This allows the solvent to relax around the molecule.

-

NPT Ensemble (Constant Pressure, Temperature): The system is simulated for a short period while maintaining constant pressure and temperature, allowing the density of the box to equilibrate to a realistic value.

-

-

Production Run: A long simulation (e.g., 100-500 nanoseconds) is run in the NPT ensemble. The coordinates of all atoms are saved at regular intervals (e.g., every 10 picoseconds), creating a trajectory file. This trajectory is the raw data for our conformational analysis.

Analysis of Conformational Ensembles

The MD trajectory is a rich dataset containing thousands of conformations. The final step is to extract meaningful information from this data.

Hypothetical Results and Discussion

For the purpose of this guide, we will discuss hypothetical results from a simulated 100 ns MD trajectory.

Clustering Analysis:

Root-Mean-Square Deviation (RMSD) clustering is used to group structurally similar conformations. This analysis might reveal several distinct conformational families.

Table 2: Hypothetical Conformational Cluster Analysis

| Cluster ID | Population (%) | Representative Structure Description | Relative Energy (kcal/mol) |

| 1 | 45% | Extended: Propanoic acid chain extended away from the indole core. | 0.00 (Global Minimum) |

| 2 | 30% | Folded: Propanoic acid chain folded back over the phenyl ring. | +1.2 |

| 3 | 15% | Twisted: Phenyl ring shows significant rotation relative to the indole. | +2.5 |

| 4 | 10% | Minor conformers with varied side-chain orientations. | > +3.0 |

This hypothetical data suggests that the molecule predominantly exists in an "Extended" conformation but can also adopt a "Folded" state. The energy difference between these states is small, indicating that both may be biologically relevant.

Dihedral Angle Analysis:

Analyzing the distribution of key dihedral angles provides quantitative insight into molecular flexibility. For instance, the C-C-C-C dihedral of the propanoic acid side chain would likely show distinct peaks corresponding to gauche and anti conformations, confirming the flexibility observed in the clustering analysis.

Implications for Drug Discovery

The results of a thorough conformational analysis are critical for advancing a drug discovery project.[13][14]

-

Pharmacophore Modeling: The identified low-energy conformers provide the ideal starting points for building pharmacophore models to search for other potential active compounds.

-

Docking Studies: Instead of docking a single, arbitrary conformation, docking the representative structures from the most populated clusters can provide a more accurate prediction of the binding mode to a target protein.

-

Structure-Activity Relationship (SAR): If the "Folded" conformation (Cluster 2) is found to be the bioactive one, medicinal chemists can design new analogs that are pre-organized into this shape (e.g., through cyclization). This strategy, known as conformational constraint, can lead to significant improvements in binding affinity and selectivity.[15]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and conformational analysis of this compound. By integrating quantum mechanics for accuracy and molecular dynamics for robust sampling, this multi-step approach provides a deep understanding of the molecule's dynamic behavior. The insights gained from such an analysis—identifying dominant conformational states, quantifying flexibility, and understanding the energetic landscape—are invaluable for modern, structure-based drug discovery, enabling more efficient and rational design of next-generation therapeutics.

References

-

Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

-

Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry, 34(32), 2757–2770. [Link]

-

Cervantes, L. F., et al. (2021). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules, 26(11), 3343. [Link]

-

PatSnap. (2025, March 20). How important is the detection of protein conformational changes in drug discovery/developement?. PatSnap Synapse. [Link]

-

Quora. (2014, October 19). How important is the detection of protein conformational changes in drug discovery/developement?. Quora. [Link]

-

Thermo Fisher Scientific. (2023, September 27). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

IJPSR. (2013, January 1). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Evotec. (n.d.). Chapter One – Harnessing Conformational Drivers in Drug Design. Evotec. [Link]

-

MolSSI Education. (n.d.). Geometry optimization - Quantum Mechanics Tools. MolSSI Education. [Link]

-

Mayne, C. G., et al. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry, 34(32), 2757-70. [Link]

-

PubChem. (n.d.). 3-(5-fluoro-1H-indol-3-yl)propanoic Acid. PubChem. [Link]

-

Matter Modeling Stack Exchange. (2022, October 28). How is geometry optimization of small molecules different from the protein folding problem?. Matter Modeling Stack Exchange. [Link]

-

Riccardi, L., et al. (2020). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. Journal of Chemical Theory and Computation, 16(7), 4126–4138. [Link]

-

Zloh, M., & Kirton, S. B. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. ResearchGate. [Link]

-

Chemcraft. (n.d.). Quantum optimization of molecule. Software for Molecular Modeling. [Link]

-

InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds. [Link]

-

McDonagh, J. (2023, June 17). How To: Energy and Geometry Optimisation. Medium. [Link]

-

ResearchGate. (2022, August 7). Conformational Analysis of Flexible Compounds with Chemical Shift Simulation. ResearchGate. [Link]

-

Gumbart, J. C., et al. (2024). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics, 160(24). [Link]

-

Frontiers. (2020). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]

-

Wilson, M. R., et al. (2024, April 9). Rapid conformational analysis of semi-flexible liquid crystals. White Rose Research Online. [Link]

-

Papaleo, E., et al. (2009). Conformational and functional analysis of molecular dynamics trajectories by Self-Organising Maps. PMC - PubMed Central. [Link]

-

ACS Publications. (2023). A Molecular Dynamics Study of Mechanical and Conformational Properties of Conjugated Polymer Thin Films. Macromolecules. [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. [Link]

-

Quora. (2017, November 26). What are some chemical properties of propionic acid?. Quora. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]

- 3. PubChemLite - this compound (C17H14FNO2) [pubchemlite.lcsb.uni.lu]

- 4. From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery | MDPI [mdpi.com]

- 5. Quantum Mechanics Tools: Geometry optimization [education.molssi.org]

- 6. medium.com [medium.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid parameterization of small molecules using the Force Field Toolkit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]

- 14. quora.com [quora.com]

- 15. Chapter One – Harnessing Conformational Drivers in Drug Design - Evotec [evotec.com]

Exploring the Chemical Space of Fluorinated Indole Carboxylic Acids: A Guide to Synthesis, Properties, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole carboxylic acid framework has emerged as a transformative strategy in drug discovery. This guide provides a comprehensive exploration of the chemical space of these unique molecules. We will delve into the profound impact of fluorination on physicochemical and pharmacological properties, navigate the diverse synthetic landscape for accessing these compounds, and survey their expanding applications in modern therapeutics. This document is designed to serve as a technical resource, blending foundational chemical principles with field-proven insights and detailed experimental protocols for professionals engaged in drug development.

The Strategic Imperative: Why Fluorinate Indole Carboxylic Acids?

The introduction of fluorine, the most electronegative element, into an indole carboxylic acid is not a trivial substitution. It is a deliberate design choice that leverages fluorine's unique properties to overcome common challenges in drug development. This strategic modification can profoundly alter a molecule's metabolic stability, receptor binding affinity, lipophilicity, and acidity (pKa), ultimately enhancing its therapeutic potential.[1][2] Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom, a testament to the power of this approach.[3]

Enhancing Metabolic Stability

A primary driver for fluorination is the enhancement of metabolic stability. Aromatic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance. Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can effectively block this pathway due to the high strength of the C-F bond, significantly extending the drug's half-life and improving its oral bioavailability.[1]

Modulating Physicochemical Properties

Fluorination provides a powerful tool for fine-tuning a molecule's properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Lipophilicity: Strategic placement of fluorine can increase lipophilicity, which can improve membrane permeability and cell penetration.

-

Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can influence solubility and interactions with biological targets.[4]

-

Conformational Control: Fluorine substitution can induce specific molecular conformations that may be more favorable for binding to a target receptor.

The following diagram illustrates the logical relationship between fluorination and its impact on key molecular properties.

Caption: Impact of Fluorination on Drug Properties.

Navigating the Synthetic Landscape

The synthesis of fluorinated indole carboxylic acids can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale. Key approaches include direct fluorination of an existing indole core, cyclization of fluorinated precursors, and functionalization of indole carboxylic acids.

Direct Functionalization and Acylation Strategies

These methods are valuable for late-stage fluorination or for introducing fluoroalkyl groups.

-

Decarboxylative Fluoroacylation: A modern, metal-free approach involves the direct reaction of indole carboxylic acids with fluorinated acids like trifluoroacetic acid (TFA).[5][6] This method is efficient, selective for the C3 position, and aligns with green chemistry principles by avoiding metal catalysts.[6][7] The reaction often proceeds under neat conditions at elevated temperatures (e.g., 90°C).[7]

-

Friedel-Crafts Fluoroacetylation: This classic reaction can be adapted to use fluorinated acetic acids as reagents to synthesize fluoromethyl indol-3-yl ketones, which can be further manipulated.[8][9] This transformation can often be achieved under catalyst- and additive-free conditions, with water as the only byproduct.[9]

Cyclization of Fluorinated Precursors

Building the indole ring from suitably fluorinated starting materials offers excellent control over the position of the fluorine atom(s).

-

Cyclization of 2-Alkynylanilines: A tandem cyclization/fluorination of 2-alkynylanilines using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of a silver catalyst can yield 3-fluoro or 3,3-difluoro indoles.[2]

-

Fischer Indole Synthesis: The classical Fischer indole synthesis can be employed using fluorinated phenylhydrazines as starting materials to construct the fluorinated indole core.

Electrophilic Fluorination

Reagents like Selectfluor® are used for the direct electrophilic fluorination of electron-rich indole rings. This can lead to various products, including difluorohydroxylated indoles (3,3-difluoroindolin-2-ols), which are valuable synthetic intermediates.[10] It can also be used for the decarboxylative fluorination of heteroaromatic carboxylic acids.[11]

The following workflow diagram provides a decision-making framework for selecting an appropriate synthetic strategy.

Caption: Synthetic Strategy Selection Workflow.

Physicochemical and Spectroscopic Characterization

Once synthesized, rigorous characterization is essential to confirm the structure, purity, and key physicochemical properties of fluorinated indole carboxylic acids.

Structural and Purity Analysis

Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for confirming the structure and regiochemistry of fluorination.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination. Fluorinated derivatives are also used to enhance ionization in certain mass spectrometry techniques, such as electron-capture negative ionization MS.[12]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Key Physicochemical Properties

Understanding the physical properties of these compounds is crucial for their application in drug discovery. A representative example, 5-Fluoro-1H-indole-3-carboxylic acid, showcases typical characteristics.

| Property | Value | Source |

| CAS Number | 23077-43-2 | [4] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.148 g/mol | [4] |

| Appearance | White to pale yellow or brown powder | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Boiling Point | 422.2 ± 25.0 °C at 760 mmHg | [4] |

| Purity (Assay) | ≥ 97.0% | [4] |

Spectroscopic Properties

The electronic transitions of the indole ring, namely the ¹Lₐ and ¹Lₑ transitions, are sensitive to substitution.[13] Fluorination can shift the absorption and fluorescence emission maxima, which can be a useful diagnostic tool and is important when developing fluorescence-based biological assays. For instance, the fluorescence emission spectrum for 5-hydroxyindole in cyclohexane shows a maximum at 325 nm.[13]

Therapeutic Potential and Biological Applications

Fluorinated indole carboxylic acids are versatile scaffolds that have been successfully exploited to develop potent modulators of various biological targets. Their unique properties often lead to enhanced potency and improved pharmacokinetic profiles.

Antiviral Agents: HIV-1 Inhibition

A significant area of success for this chemical class is in the development of HIV-1 inhibitors.

-

Integrase Strand Transfer Inhibitors (INSTIs): Indole-2-carboxylic acid derivatives have been identified as a potent scaffold for INSTIs.[14] The indole core and the C2-carboxylic acid group chelate the two essential Mg²⁺ ions in the enzyme's active site, effectively inhibiting its function.[14][15] Further optimization, such as adding a 3-fluoro-4-methoxyphenylamino group at the C6 position, has led to compounds with IC₅₀ values as low as 0.13 µM against the integrase enzyme.[14]

-

Non-Nucleoside Reverse Transcriptase (NNRTIs): Benzenesulfonyl fluorinated-indolecarboxamide derivatives have shown potent activity against wild-type HIV-1. The 4-fluoroindole derivative 20h was identified as the most potent in MT-4 and C8166 cells, with ED₅₀ values of 0.5 nM and 0.8 nM, respectively.[16] Other 7-substituted carboxamides of 4-fluoro indole have demonstrated even greater potency, with EC₅₀ values in the low nanomolar and even picomolar range.[16]

Caption: Mechanism of HIV-1 Integrase Inhibition.

Anticancer Agents

The antiproliferative activity of fluorinated indoles has been demonstrated across various cancer types.

-

Cytotoxicity: 5-fluoro-indole-3-acetic acid (5-fluoro-IAA), when combined with horseradish peroxidase (HRP), generates a reactive cytotoxic species. This combination has achieved 90-99% cell kill in human MCF-7 breast and HT-29 colon tumor cell lines.[17]

-

Enzyme Inhibition: Indole derivatives act as potent inhibitors of enzymes that are dysregulated in cancer, such as Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs).[18] For example, a novel indole derivative was found to be a highly potent LSD1 inhibitor with an IC₅₀ of 0.050 µM and showed significant antiproliferative effects against A549 lung cancer cells (IC₅₀ = 0.74 µM).[18]

Other Therapeutic Areas

The versatility of this scaffold extends to other diseases:

-

Anti-inflammatory: 7-fluoroindazole derivatives have been patented as potent inhibitors of human spleen tyrosine kinase (Syk), a key target in inflammatory disorders, with IC₅₀ values between 10 nM and 50 nM.[16]

-

Plant Growth Regulation: Mirroring the structure of the plant hormone auxin (indole-3-acetic acid), some fluorinated derivatives like 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) exhibit potent auxin-like activity, promoting root formation.[17]

Summary of Biological Activity

| Compound Class | Target/Assay | Key Result | Source |

| Indole-2-carboxylic acid derivs. | HIV-1 Integrase | IC₅₀ = 0.13 µM | [14] |

| 4-Fluoroindole-carboxamides | HIV-1 NNRT (MT-4 cells) | ED₅₀ = 0.5 nM | [16] |

| 7-Carboxamide-4-fluoro indoles | HIV-1 (Primary cell assay) | EC₅₀ = 0.14 nM | [16] |

| 5-Fluoro-IAA + HRP | Cytotoxicity (MCF-7 cells) | 90-99% cell kill | [17] |

| Novel Indole Derivative | LSD1 Enzyme | IC₅₀ = 0.050 µM | [18] |

| 7-Fluoroindazole derivatives | Syk Kinase | IC₅₀ = 10-50 nM | [16] |

Practical Guide: Key Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis and biological evaluation of fluorinated indole carboxylic acids.

Protocol: Metal-Free Decarboxylative Fluoroacylation of Indole-2-Carboxylic Acid

This protocol is adapted from a reported metal-free synthesis of fluorinated indol-3-yl ketones.[7]

Objective: To synthesize 3-trifluoroacetyl-indole from indole-2-carboxylic acid.

Materials:

-

Indole-2-carboxylic acid

-

Trifluoroacetic acid (TFA), reagent grade

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add indole-2-carboxylic acid (1.0 mmol, 161 mg).

-

Reagent Addition: Add trifluoroacetic acid (TFA) (5.0 mL). TFA acts as both the reagent and the solvent.

-

Heating: Place the flask in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 90°C with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it, and spotting it on a silica plate.

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate.

-

Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel until effervescence ceases (pH ~7-8). This step neutralizes the excess TFA.

-

Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-trifluoroacetyl-indole.

Self-Validation: The identity and purity of the final product should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to validate the success of the protocol.

Protocol: Cell Viability (MTT) Assay for Antiproliferative Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described for fluorinated IAA derivatives.[17]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well microtiter plates

-

Test compound (fluorinated indole carboxylic acid) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be ≤ 0.5%.

-

Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Conclusion and Future Directions

The exploration of the chemical space of fluorinated indole carboxylic acids continues to be a highly fruitful endeavor in medicinal chemistry. The strategic incorporation of fluorine provides a reliable method for enhancing the drug-like properties of the privileged indole scaffold. We have demonstrated the synthetic accessibility of these compounds, their unique physicochemical characteristics, and their potent biological activities across a range of therapeutic areas, most notably as antiviral and anticancer agents.

Future research will likely focus on developing more selective and efficient synthetic methods, exploring novel fluorination patterns, and applying these powerful building blocks to a wider array of biological targets. As our understanding of structure-activity relationships deepens, fluorinated indole carboxylic acids will undoubtedly remain a vital component in the toolkit of drug discovery professionals, paving the way for the next generation of innovative therapeutics.

References

- The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity. (n.d.). Benchchem.

- Fluorine-containing indoles: Synthesis and biological activity. (2018). ResearchGate.

- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.).

- The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- Fluorine-containing indoles: Synthesis and biological activity. (2018). ResearchGate.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery. (n.d.).

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.

- Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. (2016). ACS Publications.

- A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. (2024). American Chemical Society.

- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.

- Friedel-Crafts Fluoroacetylation of Indoles With Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones Under Catalyst- And Additive-Free Conditions. (2016). PubMed.

- Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. (1996). PubMed.

- A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. (2024). PubMed.

- A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. (n.d.). Organic Chemistry Portal.

- An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (n.d.). ACS Publications.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

- Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. (2017). ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

Discovery of novel biological targets for 2-phenyl-1H-indole derivatives

A Technical Guide for Drug Development Professionals

Whitepaper: A Multi-Pronged Strategy for the Deconvolution of Novel Biological Targets for 2-Phenyl-1H-Indole Derivatives

Abstract

The 2-phenyl-1H-indole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, from anticancer to anti-inflammatory effects. However, for many of these compounds, the precise molecular targets responsible for their therapeutic action remain unidentified. This knowledge gap presents a significant bottleneck in their development from promising hits into clinical candidates. This technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of novel biological targets for 2-phenyl-1H-indole derivatives. By integrating direct biochemical capture, biophysical validation, computational prediction, and systems-level cellular response analysis, researchers can confidently identify and validate novel targets, paving the way for mechanism-driven drug development. This guide provides not only the theoretical basis for each approach but also actionable, field-proven protocols and the logic behind critical experimental choices.

Introduction: The 2-Phenyl-1H-Indole Scaffold - A Versatile Core in Drug Discovery